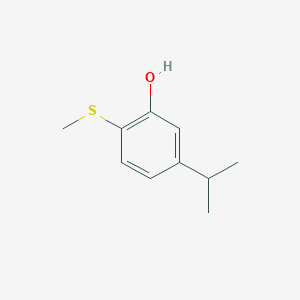

5-Isopropyl-2-(methylthio)phenol

Description

Contextualization within the Phenolic Compound Class

To understand 5-Isopropyl-2-(methylthio)phenol, one must first consider its parent structure, 5-Isopropyl-2-methylphenol, commonly known as carvacrol (B1668589). Carvacrol is a monoterpenoid phenol (B47542), a class of naturally occurring compounds characterized by a ten-carbon skeleton and a hydroxyl group attached to an aromatic ring. foodb.canp-mrd.org It is an isomer of thymol (B1683141) and a principal component in the essential oils of several plants, including oregano (Origanum vulgare) and thyme (Thymus vulgaris). japsonline.comconicet.gov.ar

Phenolic compounds, as a broad class, are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. japsonline.com Carvacrol itself is a well-documented bioactive agent with a range of reported effects, including potent antioxidant, anti-inflammatory, antimicrobial, and antifungal activities. japsonline.comconicet.gov.ar Its established biological profile makes it, and its derivatives, a frequent subject of study in medicinal chemistry and food science. The fundamental structure of carvacrol provides a validated scaffold upon which chemical modifications can be made to modulate its properties.

Table 1: Physicochemical Properties of Carvacrol (5-Isopropyl-2-methylphenol)

| Property | Value |

|---|---|

| IUPAC Name | 2-Methyl-5-(propan-2-yl)phenol |

| Synonyms | Carvacrol, Isothymol, 2-Hydroxy-p-cymene |

| CAS Number | 499-75-2 merckmillipore.com |

| Molecular Formula | C₁₀H₁₄O merckmillipore.com |

| Molecular Weight | 150.22 g/mol merckmillipore.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.98 g/cm³ at 20 °C sigmaaldrich.com |

| Melting Point | 3 °C sigmaaldrich.com |

| Solubility in Water | 1.25 g/L sigmaaldrich.com |

This interactive table provides key data for the parent compound, carvacrol.

Significance of Organosulfur Moieties in Phenolic Structures

The introduction of a methylthio (-SCH₃) group transforms the carvacrol backbone into this compound, placing it within the family of organosulfur compounds. Organosulfur compounds are widely recognized for their diverse and potent biological activities. The sulfur atom, with its unique electronic configuration and ability to exist in various oxidation states, can significantly alter the chemical reactivity and biological interactions of a molecule.

Overview of Research Motivations and Unexplored Avenues for this compound

The primary motivation for investigating this compound lies in the well-established practice of derivative synthesis to enhance or modify the bioactivity of natural products. The scientific literature contains numerous examples where derivatives of carvacrol and its isomer thymol have been synthesized to improve their therapeutic potential. nih.govnih.gov Researchers have created ester and sulfonamide derivatives to generate more potent antimicrobial and antioxidant agents. researchgate.netresearchgate.net For instance, studies have shown that certain synthetic derivatives of carvacrol exhibit remarkably better antioxidative properties compared to the parent compound. nih.gov Similarly, the synthesis of halogenated derivatives, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to confer potent activity against challenging microbes like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

This precedent strongly suggests that the synthesis of a thio-derivative like this compound is a logical and promising research direction. It represents a largely unexplored avenue within the chemical space of carvacrol modification. Key research questions that motivate its study include:

Synthesis and Characterization: Developing an efficient synthetic route to produce this compound in high purity and fully characterizing its spectroscopic and physicochemical properties, which are currently not available in public databases.

Antioxidant Activity: Quantifying its antioxidant capacity in comparison to carvacrol. The presence of the electron-donating methylthio group could enhance its radical-scavenging ability.

Antimicrobial Spectrum: Investigating its effectiveness against a broad range of bacteria and fungi, including drug-resistant strains. The sulfur atom could lead to a different mechanism of antimicrobial action compared to carvacrol.

Enzyme Inhibition: Exploring its potential as an inhibitor of specific enzymes relevant to disease, a common strategy in drug discovery.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Isopropyl-2-methylphenol (Carvacrol) |

| Thymol |

| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-methylsulfanyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C10H14OS/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 |

InChI Key |

QNMNKMOUNUSHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)SC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Isopropyl 2 Methylthio Phenol

Established and Novel Synthetic Pathways to 5-Isopropyl-2-(methylthio)phenol

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the methylthio group onto a pre-existing phenolic structure or the construction and functionalization of the phenolic ring itself.

Strategies Involving the Introduction of the Methylthio Group

A common and versatile strategy for synthesizing aryl thioethers is through the cross-coupling of aryl halides with a sulfur source. In the context of this compound, a plausible pathway begins with the halogenation of 3-isopropylphenol (B134271). The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which would favor the introduction of a halogen at the C2 and C6 positions.

A potential synthetic sequence could commence with the selective halogenation of 3-isopropylphenol to produce 2-halo-5-isopropylphenol. For instance, bromination of 2-isopropylphenol (B134262) can be directed to the ortho or para position based on the solvent used, suggesting that similar regioselectivity could be achieved with 3-isopropylphenol. google.com Once the 5-isopropyl-2-halophenol intermediate is obtained, a nucleophilic aromatic substitution reaction with a methylthiolate source, such as sodium thiomethoxide (NaSMe), can be employed to introduce the methylthio group. Transition metal catalysts, such as palladium or nickel complexes, are often utilized to facilitate this type of C-S bond formation, especially with less reactive aryl halides. organic-chemistry.orgnih.gov

Alternatively, dimethyl disulfide (MeS-SMe) can serve as the methylthio source in a copper-catalyzed reaction with an aryl iodide. organic-chemistry.org This method offers a readily available and less odorous alternative to methyl mercaptan or its salts. Another approach involves the use of xanthates as thiol-free sulfurizing agents in the presence of alkyl or aryl halides. mdpi.com

A summary of potential reagents for the introduction of the methylthio group is presented in Table 1.

| Sulfur Source | Coupling Partner | Catalyst/Conditions | Reference |

| Sodium thiomethoxide (NaSMe) | 5-Isopropyl-2-halophenol | Palladium or Nickel catalyst | organic-chemistry.orgnih.gov |

| Dimethyl disulfide (MeS-SMe) | 5-Isopropyl-2-iodophenol | Copper catalyst | organic-chemistry.org |

| Xanthates (ROCS2K) | 5-Isopropyl-2-halophenol | Transition-metal-free or catalyzed | mdpi.com |

Synthetic Approaches to Phenolic Ring Construction and Functionalization

Building the functionalized phenolic ring from simpler precursors is a less direct but feasible approach. One could envision a strategy starting from a suitably substituted benzene (B151609) derivative that already contains the isopropyl and methylthio groups, followed by the introduction of the hydroxyl group. For instance, the oxidation of an appropriately substituted arylboronic acid or arylsilane could yield the desired phenol. acs.org Another classical method involves the hydrolysis of a diazonium salt derived from the corresponding aniline (B41778) (2-(methylthio)-5-isopropylaniline). acs.org

A patent for the preparation of 5-isopropyl-3-methyl-phenol describes the alkylation of 3-methyl-phenol with propene. google.com A similar Friedel-Crafts alkylation of a phenol bearing a methylthio group could be envisioned, although the presence of the sulfur atom might complicate the reaction.

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both a phenolic hydroxyl group and a methylthio group allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Transformations at the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is a versatile handle for various chemical transformations, including etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. wikipedia.org Alternatively, palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers under mild conditions. frontiersin.org Patent literature also describes processes for the etherification of phenolic compounds at elevated temperatures and pressures using alcohols or esters in the presence of a tertiary amine catalyst. google.com

Esterification: Phenols can be esterified to form phenate esters. While direct esterification with carboxylic acids is generally not efficient for phenols, they readily react with more reactive acylating agents like acid chlorides or anhydrides. youtube.com The reaction with acid chlorides is a form of nucleophilic acyl substitution. To enhance the nucleophilicity of the phenol, it can first be converted to the more reactive phenoxide anion by treatment with a base. youtube.com

Chemical Modifications and Reactions Involving the Methylthio Group

The methylthio group is susceptible to oxidation and can also participate in other transformations.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide, in the presence of catalysts like titanium silicalite-1 (TS-1), can be used to achieve oxidation to either the sulfoxide or the sulfone, with selectivity being influenced by reaction conditions and substrate structure. rsc.orgresearchgate.net Organic ligand-modified polyoxomolybdates have also been shown to be highly efficient catalysts for the selective oxidation of thioethers to sulfoxides. rsc.org

The oxidation of a related compound, 5-isopropyl-2-methyl-3-phenyl-sulfanyl-1-benzofuran, to the corresponding sulfone has been achieved using 3-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This suggests that m-CPBA could also be an effective reagent for the oxidation of this compound.

A summary of potential oxidation reactions is presented in Table 2.

| Product | Reagent | Catalyst/Conditions | Reference |

| 5-Isopropyl-2-(methylsulfinyl)phenol | Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | rsc.orgresearchgate.net |

| 5-Isopropyl-2-(methylsulfinyl)phenol | Hydrogen Peroxide | Organic ligand-modified polyoxomolybdates | rsc.org |

| 5-Isopropyl-2-(methylsulfonyl)phenol | Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | rsc.orgresearchgate.net |

| 5-Isopropyl-2-(methylsulfonyl)phenol | 3-Chloroperoxybenzoic acid (m-CPBA) | - | organic-chemistry.org |

Other Reactions: The methylthio group can, in some cases, be a leaving group in nucleophilic aromatic substitution reactions, although this is less common than with halogens. Patent literature describes the reaction of methylthio-phenol with organic halides, where the methylthio group is displaced. google.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Isopropyl 2 Methylthio Phenol

X-ray Crystallography for Solid-State Structural Determination:No crystallographic data has been published, meaning the precise three-dimensional arrangement of atoms in the solid state is unknown.

Due to the lack of scientifically verified data for 5-Isopropyl-2-(methylthio)phenol , it is not possible to provide a comprehensive spectroscopic and structural characterization as requested. The compound may be a novel or rare substance with limited research conducted or published to date.

Computational Chemistry and Theoretical Investigations of 5 Isopropyl 2 Methylthio Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. ijsrst.com It is particularly effective for determining optimized molecular geometries and electronic properties. For a molecule like 5-Isopropyl-2-(methylthio)phenol, a DFT study, typically using a basis set such as B3LYP/6-311G(d,p), would be performed to find the lowest energy conformation. ijsrst.comresearchgate.net This process involves calculating and optimizing key geometrical parameters like bond lengths, bond angles, and dihedral angles. ijsrst.com

The electronic structure analysis would involve examining the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps indicate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for chemical reactions. For instance, in related phenolic compounds, the oxygen of the hydroxyl group and the aromatic ring are typically electron-rich regions.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound (Based on Carvacrol (B1668589) Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | ~ 1.37 Å |

| Bond Length | O-H | ~ 0.97 Å |

| Bond Length | C-S | ~ 1.77 Å (Estimated) |

| Bond Angle | C-O-H | ~ 109° |

| Bond Angle | C-C-C (ring) | ~ 120° |

| Dihedral Angle | C-C-O-H | ~ 0° or 180° |

Note: These values are illustrative and based on typical DFT calculations for similar phenolic structures. The C-S bond length is an estimate based on standard values.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In theoretical studies of the related compound carvacrol, FMO analysis has been performed to understand its structure-activity relationship. researchgate.net For this compound, the presence of the sulfur atom in the methylthio group would likely influence the energies of these orbitals compared to its methyl analogue.

Table 2: Illustrative Frontier Molecular Orbital Energies (Based on Carvacrol Data)

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.8 eV | Electron donating ability |

| LUMO | ~ -0.9 eV | Electron accepting ability |

| Energy Gap (ΔE) | ~ 4.9 eV | Chemical reactivity index |

Note: These values are illustrative, based on DFT calculations performed on analogous compounds like carvacrol. researchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties. ijsrst.comresearchgate.net This includes simulating UV-Visible absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net For a compound like this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax). These theoretical spectra can be compared with experimental data to validate the computational model. Furthermore, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated, helping to assign specific vibrational modes to the functional groups within the molecule. ijsrst.com

Table 3: Illustrative Predicted Spectroscopic Data (Based on Carvacrol Data)

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax | ~ 275 nm |

| IR | O-H Stretch | ~ 3600 cm⁻¹ |

| IR | C-S Stretch | ~ 700 cm⁻¹ (Estimated) |

| IR | Aromatic C-H Stretch | ~ 3100 cm⁻¹ |

Note: These values are illustrative and based on TD-DFT and DFT frequency calculations for similar phenolic structures. ijsrst.comresearchgate.net

Quantum chemical calculations are invaluable for mapping out reaction pathways. By calculating the potential energy surface, researchers can determine the energy changes that occur as reactants transform into products. This involves identifying stable intermediates and, crucially, the high-energy transition states that represent the energy barriers for the reaction. Understanding the energetics helps in predicting reaction feasibility, kinetics, and mechanisms. For a phenolic compound, this could involve modeling reactions like proton transfer, oxidation, or electrophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for studying the physical movements and conformational changes of molecules over time. MD simulations model the molecule as a collection of atoms governed by a force field, allowing researchers to observe its dynamic behavior, such as the rotation of the isopropyl and methylthio groups.

This conformational analysis is critical for understanding how the molecule's three-dimensional shape might change in different environments. researchgate.net It can reveal the most stable conformers and the energy barriers between them. researchgate.net Furthermore, MD simulations can model intermolecular interactions, such as how this compound might interact with solvent molecules or a biological target like a protein binding site.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate a molecule's structural features with its biological or chemical activity. nih.gov The goal of SAR is to identify the key molecular properties (descriptors) that govern the activity, which can then be used to design new compounds with enhanced potency. nih.govmdpi.com

For phenolic compounds, SAR studies often focus on activities like antioxidant capacity or enzyme inhibition. nih.govmdpi.com The process involves:

Data Collection : Assembling a set of related compounds with known activities.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation : Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity. mdpi.com

Validation : Testing the model's predictive power using both internal and external validation sets. nih.gov

For this compound, an SAR model could explore how modifications to the alkyl chain, the position of the hydroxyl group, or the replacement of the methylthio group affect a specific biological endpoint. mdpi.com Such models infer that features like the presence of substituted aromatic carbons and branched substituents can be conducive to the activity profile of phenolic molecules. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Detailed research findings and data tables for the molecular docking of this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Detection and Quantification of 5 Isopropyl 2 Methylthio Phenol

Chromatographic Separation Techniques

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

No specific GC methods for the analysis of 5-Isopropyl-2-(methylthio)phenol have been identified in the reviewed scientific literature. The development of a GC method would require optimization of parameters such as the type of capillary column (e.g., polar or non-polar), temperature programming, and detector-specific settings to achieve adequate separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., UV-Vis, DAD, Fluorescence, MS)

Similarly, no established HPLC methods for the detection and quantification of This compound are available in the public domain. A suitable HPLC method would need to be developed by selecting an appropriate stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition, and by determining the optimal detection wavelength for UV-Vis or DAD, or the ideal excitation and emission wavelengths for fluorescence detection.

Supercritical Fluid Chromatography (SFC)

There is no information available regarding the use of Supercritical Fluid Chromatography (SFC) for the analysis of This compound .

Hyphenated Techniques for Enhanced Resolution and Identification

GC-MS and GCxGC-MS

No GC-MS or GCxGC-MS studies specifically targeting This compound have been found. Such techniques would be invaluable for the definitive identification of this compound in complex matrices by providing both chromatographic retention data and mass spectra.

LC-MS and LC-MS/MS

There is no available literature on the use of LC-MS or LC-MS/MS for the analysis of This compound . These powerful techniques would be essential for sensitive and selective quantification in various sample types.

Optimized Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation and extraction are paramount to ensure the accurate and reliable quantification of this compound. The choice of methodology is highly dependent on the nature of the sample matrix, which can range from environmental to biological samples. The primary objective of these protocols is to isolate the target analyte from interfering components and to concentrate it to a level suitable for instrumental analysis.

For aqueous matrices such as water samples, solid-phase extraction (SPE) is a commonly employed technique. The selection of the appropriate sorbent material is critical and is based on the polarity of this compound. A non-polar sorbent, such as C18 or a polymeric sorbent, would be suitable for retaining the compound from the aqueous phase. The protocol typically involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a small volume of a strong organic solvent like methanol (B129727) or acetonitrile.

In the case of solid or semi-solid matrices, such as soil or biological tissues, more rigorous extraction techniques are necessary. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be utilized to efficiently extract this compound. These techniques employ elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption. The choice of extraction solvent is crucial, with solvents like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) being potential candidates. Following extraction, a clean-up step, which may involve techniques like gel permeation chromatography (GPC) or the use of sorbents like Florisil, is often required to remove co-extracted lipids and other high-molecular-weight interferences.

The optimization of these protocols involves a systematic evaluation of various parameters to achieve the highest possible recovery of this compound while minimizing matrix effects. Key parameters that are typically optimized include the type and amount of sorbent or extraction solvent, sample pH, flow rates for SPE, and temperature and pressure for PLE and MAE.

Table 1: Exemplary Optimized Sample Preparation and Extraction Protocols

| Matrix Type | Extraction/Preparation Technique | Key Optimization Parameters |

|---|---|---|

| Water | Solid-Phase Extraction (SPE) with C18 sorbent | Sample pH, loading and elution flow rates, elution solvent composition |

| Soil | Pressurized Liquid Extraction (PLE) | Extraction solvent (e.g., Dichloromethane/Acetone mixture), temperature, pressure, number of extraction cycles |

Chemical Reactivity and Mechanistic Investigations of 5 Isopropyl 2 Methylthio Phenol

Oxidation Pathways Involving the Methylthio Moiety (e.g., Sulfoxide (B87167) and Sulfone Formation)

The methylthio (–SCH₃) group is known to be susceptible to oxidation. It is anticipated that 5-isopropyl-2-(methylthio)phenol would undergo oxidation at the sulfur atom to yield the corresponding sulfoxide and, upon further oxidation, the sulfone. This is a common transformation for thioethers. For instance, studies on the metabolism of similar compounds, like 3-methyl-4-(methylthio)phenol, show that oxidation of the methylthio group is a key metabolic pathway acs.org. The reaction typically proceeds using common oxidizing agents.

Expected Oxidation Reactions:

| Reactant | Oxidizing Agent | Expected Product(s) |

|---|---|---|

| This compound | Mild Oxidant (e.g., H₂O₂) | 5-Isopropyl-2-(methylsulfinyl)phenol (Sulfoxide) |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic hydroxyl (–OH) group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. The methylthio (–SCH₃) group is also an ortho, para-director, though it is less activating than the hydroxyl group. The isopropyl group is a weakly activating ortho, para-director.

In this compound, the positions on the benzene (B151609) ring are substituted as follows: C1-OH, C2-SCH₃, C5-isopropyl. The directing effects of these groups would collectively influence the position of incoming electrophiles. The hydroxyl group's strong activating effect would likely dominate, directing substitution to the open ortho (C6) and para (C4) positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Reagent/Reaction | Expected Major Product(s) |

|---|---|

| Bromination (Br₂/low polarity solvent) | 4-Bromo-5-isopropyl-2-(methylthio)phenol and/or 6-Bromo-5-isopropyl-2-(methylthio)phenol |

| Nitration (dilute HNO₃) | 4-Nitro-5-isopropyl-2-(methylthio)phenol and/or 6-Nitro-5-isopropyl-2-(methylthio)phenol |

Nucleophilic Attack Pathways and Reactivity Patterns

The primary site for nucleophilic attack in this compound is the acidic proton of the hydroxyl group. In the presence of a base, the phenol (B47542) can be deprotonated to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as Williamson ether synthesis. The sulfur atom of the methylthio group also possesses lone pairs and can act as a nucleophile in certain reactions. Nucleophilic aromatic substitution on the ring itself is unlikely due to the presence of electron-donating groups.

Radical Reactions and Initiated Chemical Transformations

The phenolic hydroxyl group can participate in radical reactions by donating its hydrogen atom to form a stabilized phenoxyl radical. This is the basis for the antioxidant activity of many phenols cmu.edu. The C-H bonds on the isopropyl group and the methylthio group could also be susceptible to radical abstraction under certain conditions. Studies on substituted phenols have shown they react with alkyl radicals, indicating this potential pathway cmu.edu.

Role of the Phenolic Hydroxyl Group in Chemical Transformations

The phenolic hydroxyl group is central to the reactivity of this compound. Its key roles include:

Directing Electrophilic Aromatic Substitution: As a strong activating ortho, para-director, it governs the regioselectivity of reactions like halogenation and nitration.

Acidity: It is the most acidic site in the molecule, readily reacting with bases to form a nucleophilic phenoxide.

Radical Scavenging: It can donate a hydrogen atom to stabilize free radicals, a characteristic feature of antioxidant phenols.

Oxidation: Under certain conditions, phenols can be oxidized to quinones, although the substitution pattern on this compound might lead to more complex products.

Environmental Chemistry and Transformation Pathways of 5 Isopropyl 2 Methylthio Phenol

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

No studies on the photodegradation or hydrolysis of 5-Isopropyl-2-(methylthio)phenol could be located. Consequently, its persistence in the environment from the perspective of abiotic degradation is unknown.

Biotic Transformation and Biodegradation Studies (e.g., Microbial Degradation)

Information regarding the biodegradation of this compound by microorganisms is not present in the current body of scientific literature.

Identification of Microbial Metabolites

As no biodegradation studies have been identified, there is no information on the potential microbial metabolites of this compound.

Enzymes Involved in Biotransformation Processes

The enzymes that might be involved in the biotransformation of this compound have not been documented.

Sorption and Leaching Behavior in Various Environmental Matrices

There is a lack of data on the sorption and leaching characteristics of this compound in different environmental settings such as soil and sediment. This information is crucial for understanding its mobility and potential for groundwater contamination.

Atmospheric Fate and Reaction Kinetics

The atmospheric fate of this compound, including its potential for long-range transport and its reaction kinetics with atmospheric oxidants, has not been studied.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the biological activities of the specific chemical compound This compound that adheres to the requested detailed outline.

The required in-depth information and specific experimental data for the following sections could not be located for this particular compound:

Mechanisms of Antioxidant Action: No specific studies detailing free radical scavenging (ABTS, DPPH, FRAP assays), metal ion chelation, or the influence on cellular oxidative stress markers for this compound were found.

Mechanisms of Antimicrobial Action: Information regarding its specific impact on microbial cell membrane integrity, permeability, or the inhibition of microbial enzyme systems is not available in the reviewed sources.

Research is available for structurally related compounds, such as carvacrol (B1668589) (5-Isopropyl-2-methylphenol) and thymol (B1683141) (2-Isopropyl-5-methylphenol), but per the strict instructions to focus solely on this compound, this information cannot be used.

Therefore, it is not possible to provide a scientifically accurate article that meets the specific requirements of the prompt at this time.

Biological Activity Investigations of 5 Isopropyl 2 Methylthio Phenol: in Vitro and Mechanistic Studies

Mechanisms of Antimicrobial Action in In Vitro Models[10],[23],[24],[22],

Interference with Microbial Biofilm Formation

No studies were found that investigated the effects of 5-Isopropyl-2-(methylthio)phenol on the formation of microbial biofilms.

Evaluation of Broad-Spectrum Antimicrobial Potential Against Specific Pathogens

There is no available data from in vitro studies evaluating the antimicrobial activity of this compound against any specific pathogens.

Interaction with Cellular Pathways in In Vitro Models

Modulation of Inflammatory Mediators (e.g., COX, 5-LOX Pathways)

No research could be located that examined the modulatory effects of this compound on inflammatory mediators such as the cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) pathways.

Effects on Cellular Signaling Pathways (e.g., relevant to proliferation or differentiation)

Information regarding the impact of this compound on cellular signaling pathways involved in processes such as cell proliferation or differentiation is not present in the current body of scientific literature.

Enzyme Inhibition/Activation Studies (In Vitro)

There are no published in vitro studies detailing the inhibitory or activational effects of this compound on any enzymes.

Advanced Materials and Industrial Applications of 5 Isopropyl 2 Methylthio Phenol As a Chemical Entity

Role as a Chemical Precursor in Polymer Synthesis

Phenolic compounds are valuable precursors in polymer synthesis, often utilized for their reactivity and the functional properties they impart to the resulting polymers. The synthesis of polymers from natural phenols is an area of growing interest, particularly for creating biocompatible and functional materials under environmentally friendly conditions. nih.gov

The polymerization of monophenolic substrates can be catalyzed by enzymes like peroxidases. nih.gov This process involves a one-electron oxidation that generates phenoxyl radical intermediates, which then undergo oxidative coupling to form polymer chains. nih.gov The structure of 5-Isopropyl-2-(methylthio)phenol, with its phenolic hydroxyl group, makes it a candidate for such enzymatic polymerization. The isopropyl and methylthio groups would influence the polymerization process and the properties of the final polymer.

Phenolic polymers offer advantages over their monomeric counterparts, including lower volatility and greater chemical stability, which are crucial during high-temperature processing of plastics. nih.gov By incorporating this compound into a polymer backbone, one could potentially create a material with inherent antioxidant properties, reducing the need for separate additives that can leach out over time. nih.gov The enzymatic polymerization of similar phenolic compounds has been shown to produce aggregates with enhanced properties. tandfonline.com For instance, studies on other phenols have shown that polymerization can lead to the formation of dimers and trimers, stabilizing over time through oxidative processes. tandfonline.com

Application as a Stabilizer or Antioxidant in Materials (Chemical Basis)

Phenolic compounds are widely used as primary antioxidants to stabilize polymers like polyethylene (B3416737) and polypropylene. vinatiorganics.comwikipedia.org They function by inhibiting degradation caused by oxidative processes, thereby extending the material's lifespan and performance. vinatiorganics.com The antioxidant mechanism of phenols typically involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals, which are responsible for the degradation of polymer chains. vinatiorganics.comnih.gov

The chemical basis for the antioxidant activity of this compound would stem from several structural features:

The Phenolic Hydroxyl Group: This group can donate a hydrogen atom to scavenge free radicals, a process known as the hydrogen atom transfer (HAT) mechanism. nih.govnih.gov The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. nih.gov

Steric Hindrance: The isopropyl group provides steric hindrance around the hydroxyl group. This is a common feature in commercial antioxidants like Butylated Hydroxytoluene (BHT) and Irganox 1010. wikipedia.org This bulkiness enhances the stability of the phenoxyl radical and prevents it from initiating new degradation chains.

The Methylthio Group (-SCH₃): The sulfur atom in the methylthio group can also contribute to antioxidant activity. Thiophenols have been studied for their radical scavenging potential. nih.gov The sulfur atom can be oxidized, thereby neutralizing reactive oxygen species. This dual functionality of having both a phenolic hydroxyl and a thioether group could lead to a synergistic antioxidant effect, potentially regenerating the phenolic antioxidant capacity.

Research on structurally similar compounds supports this potential. For example, isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), a monophenol with a similar substitution pattern, has demonstrated greater free radical scavenging ability than its biosynthetic analog, thymol (B1683141). researchgate.net Furthermore, theoretical studies on phenols and thiophenols indicate that the bond dissociation enthalpy (BDE) of the O-H or S-H bond is a key determinant of antioxidant efficiency, with lower BDE values favoring the HAT mechanism. nih.gov

Table 1: Comparison of Antioxidant-Related Properties

| Compound Class | Key Functional Group | Primary Antioxidant Mechanism | Key Structural Features for Activity |

|---|---|---|---|

| Hindered Phenols | -OH | Hydrogen Atom Transfer (HAT) | Steric bulk from alkyl groups (e.g., isopropyl, tert-butyl) |

| Thiophenols | -SH | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Lower Bond Dissociation Enthalpy of S-H vs. O-H |

| This compound | -OH and -SCH₃ | Potentially synergistic HAT/SET | Combines hindered phenol (B47542) structure with a thioether group |

Functionality in Flavor or Fragrance Formulations (Chemical Contributions)

Phenolic and Isopropyl Moiety: The core structure is related to carvacrol (B1668589) (5-isopropyl-2-methylphenol), a major component of oregano and thyme essential oils. foodb.cachemfaces.com Carvacrol is known for its characteristic pungent, warm, and spicy odor. foodb.ca Therefore, the isopropylphenol backbone of the target molecule would likely contribute a similar warm, herbaceous, or medicinal note.

Methylthio Moiety (-SCH₃): The methylthio group introduces a sulfur element, which typically imparts distinct aromas. In flavor chemistry, sulfur-containing compounds are responsible for a wide range of notes, from the savory, meaty, and roasted aromas found in cooked foods to the pungent smells of onion and garlic. A methylthio group specifically can contribute to creamy, cabbage-like, or savory notes depending on the molecular context.

The combination of a carvacrol-like phenolic character with a sulfurous note suggests that this compound could function as a savory flavor ingredient, potentially adding depth and a roasted or umami-like character to food systems. In fragrance, it might be used to create unique, complex accords, blending warm spicy notes with a subtle, intriguing sulfury undertone. The related compound 5-Isopropyl-2-Methylanisole is listed as a fragrance ingredient, highlighting the utility of this general chemical scaffold in the fragrance industry. paulaschoice.de

Potential as an Agrochemical Intermediate (Chemical Basis)

Phenolic compounds serve as versatile building blocks in the synthesis of agrochemicals. chimia.chcore.ac.uk Their inherent biological activities and synthetic accessibility make them attractive starting points for developing new pesticides, herbicides, and fungicides. chimia.ch Natural products, including many phenolics, often provide a scaffold that can be chemically modified to optimize for potency, stability, and target specificity. chimia.ch

The structure of this compound offers several reactive sites that could be exploited for the synthesis of more complex agrochemical agents:

The Phenolic Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro groups, halogens) that are common in active agrochemical ingredients. The synthesis of nitrophenols from precursors like 3-isopropylphenol (B134271) is a documented process. chemicalbook.com

The Hydroxyl Group: The phenolic hydroxyl group can be derivatized, for example, through etherification or esterification, to modify the compound's solubility, lipophilicity, and mode of action.

The Methylthio Group: The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which can significantly alter the biological activity of the molecule.

Given that plant-derived phenolics and essential oils containing compounds like carvacrol are used as botanical insecticides and repellents, this compound itself could possess some inherent pesticidal activity. chimia.ch More likely, it would serve as a valuable intermediate. By using its core structure and applying principles of agrochemical design, such as modifying functional groups to interact with specific biological targets in pests or weeds, it represents a promising starting point for the discovery of novel crop protection agents.

Table 2: Potential Applications Based on Functional Groups

| Functional Group | Chemical Property | Potential Application |

|---|---|---|

| Phenolic -OH | Radical Scavenging, Reactivity for Derivatization | Antioxidant, Polymer Precursor, Agrochemical Intermediate |

| Isopropyl Group | Steric Hindrance, Lipophilicity | Enhanced Antioxidant Stability, Flavor/Fragrance Contributor |

| Methylthio Group | Sulfur Chemistry, Odor Contribution | Synergistic Antioxidant, Savory Flavoring, Agrochemical Intermediate |

Concluding Perspectives and Future Research Trajectories for 5 Isopropyl 2 Methylthio Phenol

Summary of Current Research Knowledge and Key Findings

A thorough review of publicly available scientific databases and literature reveals a significant scarcity of research focused directly on 5-Isopropyl-2-(methylthio)phenol. Its parent compound, 5-isopropyl-2-methylphenol, commonly known as carvacrol (B1668589), has been extensively studied for its antimicrobial, antioxidant, and anti-inflammatory properties. However, the introduction of a methylthio (-S-CH3) group at the 2-position of the phenol (B47542) ring fundamentally alters the molecule's electronic and steric characteristics, making direct extrapolation of carvacrol's properties to this compound scientifically unsound.

Currently, information on this compound is primarily limited to its listing in chemical supplier catalogs, which provide basic physical and chemical data. There is a notable lack of published studies detailing its synthesis, spectroscopic characterization, or investigation into its potential biological or material science applications. One chemical database lists a structurally similar compound, 5-isopropyl-2-methyl-3-(methylthio)phenol, but this positional isomer further highlights the specificity required in chemical research and the current void of information on the 2-methylthio variant. chemicalbook.com

Identification of Critical Knowledge Gaps and Unexplored Avenues

The absence of dedicated research on this compound presents a multitude of knowledge gaps and, consequently, a wide array of unexplored avenues for investigation. Key areas requiring immediate attention include:

Synthesis and Characterization: There is no established and optimized synthetic protocol for this compound in the public domain. Developing a reliable and scalable synthesis is the first critical step for any further research. Following a successful synthesis, comprehensive spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm its structure and purity.

Physicochemical Properties: Fundamental physicochemical properties, including its pKa, redox potential, and solubility in various solvents, are yet to be determined. This data is crucial for understanding its potential behavior in different chemical and biological systems.

Biological Activity Screening: The presence of both a phenolic hydroxyl group and a methylthio group suggests a potential for a range of biological activities. Systematic screening for antimicrobial, antifungal, antioxidant, anti-inflammatory, and cytotoxic activities is a logical starting point.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be a critical and exciting avenue of research.

Potential as a Synthetic Intermediate: The unique combination of functional groups may make this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science.

Proposed Directions for Translational and Interdisciplinary Research Initiatives

The potential of this compound can be most effectively unlocked through translational and interdisciplinary research. Proposed initiatives include:

Computational Chemistry and Molecular Modeling: In the absence of experimental data, computational studies can provide initial insights into the molecule's electronic structure, potential binding affinities to biological targets, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This can help prioritize experimental investigations.

Medicinal Chemistry Programs: Should initial biological screenings yield promising results, a medicinal chemistry program could be initiated to synthesize and evaluate a library of derivatives of this compound. This would involve modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Materials Science Exploration: The phenolic and sulfur-containing nature of the compound could be of interest in materials science. Research could explore its potential as a monomer for polymerization, a stabilizer for polymers, or as a component in the development of novel functional materials.

Collaboration with Natural Product Chemists: While not yet reported as a natural product, its structural similarity to carvacrol suggests that related thio-phenolic compounds might exist in nature. Collaboration with natural product chemists could lead to the discovery of this or similar compounds from natural sources.

Methodological Advancements for Future Studies of this compound

Future investigations into this compound will benefit from the application of modern and advanced research methodologies:

High-Throughput Synthesis and Screening: To rapidly explore the chemical space around this compound, high-throughput synthesis techniques could be employed to create a library of analogs. This, coupled with high-throughput screening for biological activity, would accelerate the discovery of lead compounds.

Advanced Spectroscopic and Analytical Techniques: The use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous structural elucidation. hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be essential for purity assessment and metabolite identification in biological studies.

'Omics' Technologies: Should the compound show significant biological activity, transcriptomics, proteomics, and metabolomics studies could provide a comprehensive understanding of its effects on cellular pathways and networks.

In Silico Drug Design and Discovery: Advanced computational tools can be used to model the interaction of this compound with specific protein targets, aiding in the rational design of more potent and selective analogs.

Q & A

Q. What are the established synthetic routes for 5-Isopropyl-2-(methylthio)phenol, and how can reaction conditions be optimized?

Answer: A common method involves the nucleophilic substitution of 5-isopropyl-2-chlorophenol with methylthiolate ions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature : Reactions typically proceed at 60–80°C to balance yield and side reactions .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. For validation, monitor progress using TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and confirm purity via GC-MS (>95%) .

Q. What physicochemical properties are critical for handling and experimental design?

Answer: Key properties include:

- Solubility : Sparingly soluble in water (1.25 g/L at 20°C), but highly soluble in ethanol and DMSO .

- Thermal stability : Decomposes above 200°C; store at 2–30°C to prevent degradation .

- Density : 0.98 g/cm³ at 20°C, relevant for volumetric measurements .

- pKa : Estimated ~10.2 (phenolic OH), influencing reactivity in aqueous buffers .

Q. How is the compound structurally characterized using spectroscopic methods?

Answer:

- IR Spectroscopy : Key peaks include O–H stretch (~3400 cm⁻¹), C–S stretch (680 cm⁻¹), and aromatic C–H bends (830 cm⁻¹) .

- NMR :

- X-ray crystallography : Reveals intermolecular hydrogen bonding (N–H⋯O) and π-π stacking in the solid state .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be resolved?

Answer: Discrepancies may arise from:

- Strain variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes .

- Solvent effects : Use DMSO at ≤1% to avoid cytotoxicity artifacts .

- Assay conditions : Optimize pH (6–8) and temperature (37°C) to mimic physiological environments.

Propose dose-response studies (0.1–100 µM) with positive controls (e.g., thymol) and statistical validation (ANOVA, p < 0.05) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Answer:

- DFT calculations : Model electron density at the phenolic oxygen and methylthio group to predict redox activity (e.g., Gaussian09, B3LYP/6-311+G(d,p)) .

- Molecular docking : Screen against target enzymes (e.g., bacterial FabI) using AutoDock Vina; prioritize derivatives with ΔG < −7 kcal/mol .

- QSAR : Correlate logP values (calculated via ChemAxon) with observed bioactivity to guide synthetic modifications .

Q. How does solid-state behavior (e.g., crystal packing) influence stability and formulation?

Answer:

- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the crystal lattice, reducing hygroscopicity .

- Thermogravimetric analysis (TGA) : Quantify decomposition kinetics (activation energy via Kissinger method) to assess shelf-life .

- Polymer compatibility : Screen excipients (e.g., PEG 4000) via DSC to identify compatible matrices for sustained-release formulations .

Q. What analytical methods quantify degradation products under environmental conditions?

Answer:

- HPLC-DAD/MS : Use a C18 column (4.6 × 150 mm, 5 µm) with gradient elution (water:acetonitrile + 0.1% formic acid). Detect oxidative degradation products (e.g., sulfoxide derivatives) via m/z 185 [M+H]+ .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; quantify degradation using peak area normalization (>90% purity threshold) .

Methodological Notes

- Synthetic reproducibility : Replicate procedures from peer-reviewed protocols (e.g., reflux conditions in dioxan/acetic acid) .

- Data validation : Cross-reference spectral data with NIST/TRC databases to confirm assignments .

- Ethical compliance : Adhere to institutional guidelines for toxicity testing (e.g., LD₅₀ = 810 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.